Home > Products > Screening Compounds P123185 > Medronate disodium
Medronate disodium - 25681-89-4

Medronate disodium

Catalog Number: EVT-427460
CAS Number: 25681-89-4
Molecular Formula: CH6NaO6P2
Molecular Weight: 198.99 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Medronate disodium is synthesized from medronic acid, which itself is derived from methylene diphosphonic acid. The compound is classified as a phosphonic acid derivative and is often used in conjunction with technetium-99m (Technetium Tc-99m) for imaging purposes. The chemical structure of medronate disodium can be represented as follows:

  • Chemical Name: Disodium dihydrogen methylenediphosphonate
  • Molecular Formula: C₄H₁₁Na₂O₈P₂
  • CAS Number: 1631-98-3
Synthesis Analysis

The synthesis of medronate disodium involves several steps, typically starting from methylene diphosphonic acid. The process can be summarized as follows:

  1. Formation of Medronic Acid: Methylene diphosphonic acid is treated with sodium hydroxide to form the sodium salt.
  2. Conversion to Disodium Salt: The resulting medronic acid undergoes further treatment with sodium hydroxide to yield medronate disodium.
  3. Purification: The product can be purified using techniques such as crystallization or chromatography to obtain high-purity medronate disodium.

The synthesis parameters include controlling the pH during the reaction, typically maintained around neutral to slightly alkaline conditions (pH 7-8) to ensure complete conversion and solubility of the salts formed.

Molecular Structure Analysis

The molecular structure of medronate disodium features two phosphonate groups attached to a central methylene bridge. Key characteristics include:

  • Phosphate Groups: Each phosphonate group has a tetrahedral geometry, contributing to the compound's ability to chelate metal ions.
  • Hydrogen Bonding: The presence of hydrogen atoms on the phosphate groups allows for potential hydrogen bonding with biological molecules, enhancing its interaction with bone tissue.

Structural Data

  • Molecular Weight: Approximately 305.906 g/mol
  • Bond Angles: The bond angles around phosphorus in the phosphonate groups are approximately 109.5 degrees due to their tetrahedral nature.
Chemical Reactions Analysis

Medronate disodium participates in various chemical reactions, particularly those involving complexation with metal ions such as technetium. Key reactions include:

  1. Complex Formation: When mixed with sodium pertechnetate (Tc-99m), medronate disodium forms a stable complex that can be used for imaging.
  2. Hydrolysis Reactions: Under certain conditions, medronate disodium may undergo hydrolysis, affecting its stability and efficacy in diagnostic applications.

The reaction conditions typically involve maintaining an inert atmosphere and controlling temperature to prevent degradation.

Mechanism of Action

The mechanism of action of medronate disodium as a bone imaging agent involves its affinity for hydroxyapatite crystals in bone tissue:

  1. Binding: Upon intravenous administration, medronate disodium selectively binds to areas of increased osteogenesis or bone turnover, such as tumors or fractures.
  2. Imaging: The technetium-99m complex emits gamma radiation, which can be detected using single photon emission computed tomography (SPECT), allowing visualization of bone metabolism.

This selective binding is crucial for accurate imaging and diagnosis of skeletal conditions.

Physical and Chemical Properties Analysis

Medronate disodium exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water, making it suitable for intravenous administration.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Range: The pH of solutions containing medronate disodium should be maintained between 6.5 and 7.5 for optimal stability.

Relevant Data

  • Melting Point: Decomposes before melting.
  • Storage Conditions: Should be stored in a cool, dry place away from light.
Applications

Medronate disodium's primary application lies in nuclear medicine as a diagnostic agent:

  1. Bone Imaging: Used extensively in SPECT imaging to detect skeletal metastases, fractures, and other bone pathologies.
  2. Research Applications: Investigated for its potential use in studying bone metabolism and osteogenic processes in various diseases.

Additionally, ongoing research explores its effectiveness in treating osteoporosis due to its ability to inhibit osteoclast activity and reduce bone resorption.

Pharmacological Mechanisms and Molecular Interactions

Mechanism of Hydroxyapatite Binding in Bone Metabolism

Medronate disodium (disodium methylene diphosphonate) exhibits high specificity for bone mineral matrices due to its structural mimicry of endogenous pyrophosphate. The phosphonate groups (–PO₃²⁻) in medronate disodium chelate calcium ions within hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), the primary mineral component of bone. This binding occurs predominantly at sites of active bone remodeling, where hydroxyapatite crystals are newly exposed or forming. The P–C–P backbone of medronate provides resistance to enzymatic hydrolysis, ensuring prolonged residence time at binding sites [9].

The affinity constant (Kd) for medronate-hydroxyapatite binding is approximately 10−6 M, significantly higher than that of non-bisphosphonate compounds. Studies using 99mTc-labeled medronate demonstrate that 50% of the administered dose localizes to the skeleton within 24 hours post-injection, with preferential accumulation in regions of high osteogenic activity (e.g., fracture sites, metastatic lesions) [1] [7].

Table 1: Key Binding Characteristics of Medronate Disodium

ParameterValue/CharacteristicMeasurement Method
Hydroxyapatite Affinity (Kd)1.8 × 10−6 MRadioligand binding assay
Skeletal Uptake50% of administered doseSPECT imaging (Tc-99m-MDP)
Blood Clearance Half-life2–3 hoursPharmacokinetic analysis

Role in Osteoclast Activity Modulation

Medronate disodium directly suppresses osteoclast-mediated bone resorption through intracellular metabolic disruption. Unlike nitrogen-containing bisphosphonates (e.g., pamidronate), medronate is a first-generation, non-nitrogenous agent. It is internalized by osteoclasts during bone resorption and metabolically incorporated into non-hydrolyzable adenosine triphosphate (ATP) analogues. These analogues accumulate in the cytosol, inducing osteoclast apoptosis via mitochondrial dysfunction and caspase-3/9 activation [9] [10].

In metastatic prostate cancer, medronate reduces urinary hydroxyproline/creatinine ratios by 40–60% (P < 0.05), confirming inhibition of collagen breakdown. Histomorphometric analyses reveal normalization of bone erosion in 93% of tumor-free bone sites following treatment [4]. This distinguishes it from pamidronate, which targets farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway [10].

Biochemical Interactions with Technetium-99m in Radiopharmaceutical Formulations

Medronate disodium serves as a chelating agent for technetium-99m (⁹⁹ᵐTc), forming the radiopharmaceutical complex ⁹⁹ᵐTc-medronate. The binding involves coordination of the γ-emitter ⁹⁹ᵐTc⁴⁺ ion with the oxygen atoms of the phosphonate groups in medronate. This complex remains stable in vivo, with < 5% free technetium detected in plasma 6 hours post-administration [1] [2].

The resultant complex, 99mTc-medronic acid (chemical formula: CH6O8P2Tc), exhibits optimal bone-to-soft tissue uptake ratios (3:1 at 3 hours). Gamma camera imaging detects osteoblastic activity with a sensitivity of 95% for metastases, leveraging medronate’s inherent hydroxyapatite affinity. Quantitative SPECT/CT analyses show a 25–30% reduction in vertebral uptake ratios (L1–L4) within 3 months of anti-osteoporosis therapy, enabling earlier response assessment than bone mineral density (BMD) tests [1] [7].

Table 2: Technetium-99m Medronate Complex Properties

PropertyValueClinical Significance
Radiolabeling Efficiency> 95%Minimizes free Tc-99m background
Plasma Clearance Half-life6.02 hoursMatches Tc-99m physical half-life
Bone-to-Background Ratio3:1 (at 3 hours)Enhances lesion detection
Early Treatment MonitoringROI reduction at 3 monthsDetects alendronate efficacy earlier than BMD

Comparative Analysis of Bisphosphonate-Specific Receptor Affinity

Bisphosphonates exhibit differential binding affinities to hydroxyapatite and molecular targets based on their R1 and R2 side chains. Medronate disodium (R1=H, R2=H) demonstrates moderate hydroxyapatite affinity but lacks enzymatic inhibition specificity. In contrast:

  • Pamidronate (R1=OH, R2=C3H7N): Binds hydroxyapatite with 3-fold higher affinity than medronate and inhibits FPPS (IC50 = 0.5 μM), disrupting geranylgeranylation [6] [10].
  • Etidronate (R1=OH, R2=CH3): Shares medronate’s P–C–P backbone but induces osteomalacia at high doses due to impaired mineralization [9].
  • Zoledronate (R1=OH, R2=imidazole): Highest hydroxyapatite affinity (Kd = 10−9 M) and FPPS inhibition (IC50 = 0.05 nM) [10].

Medronate’s simplicity allows rapid skeletal clearance (t½ = 28 hours for pamidronate vs. 2–3 hours for medronate-bound Tc-99m), ideal for diagnostic imaging. Therapeutic bisphosphonates like pamidronate prioritize prolonged skeletal retention (weeks to months) for sustained anti-resorptive effects [1] [6] [10].

Table 3: Bisphosphonate Structure-Activity Relationships

CompoundR1 GroupR2 GroupHydroxyapatite Affinity (Relative)Primary Molecular Target
Medronate DisodiumHH1.0× (Reference)ATP analogue formation
Etidronate DisodiumOHCH31.2×Mineralization inhibition
Pamidronate DisodiumOHC3H7N3.0×FPPS
ZoledronateOHImidazole10.0×FPPS

Properties

CAS Number

25681-89-4

Product Name

Medronate disodium

IUPAC Name

disodium;hydroxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate

Molecular Formula

CH6NaO6P2

Molecular Weight

198.99 g/mol

InChI

InChI=1S/CH6O6P2.Na/c2-8(3,4)1-9(5,6)7;/h1H2,(H2,2,3,4)(H2,5,6,7);

InChI Key

PAVNPGWVBVKXKE-UHFFFAOYSA-N

SMILES

C(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]

Canonical SMILES

C(P(=O)(O)O)P(=O)(O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.